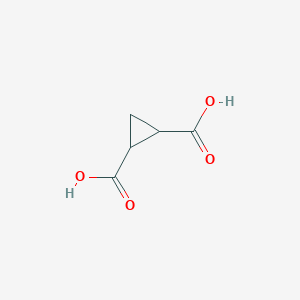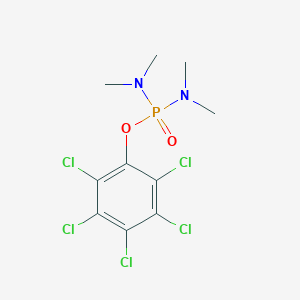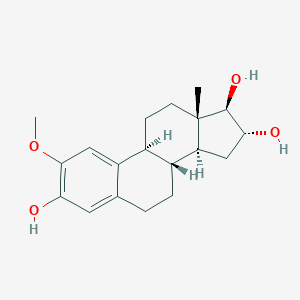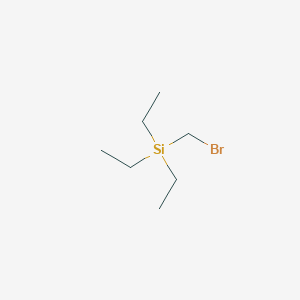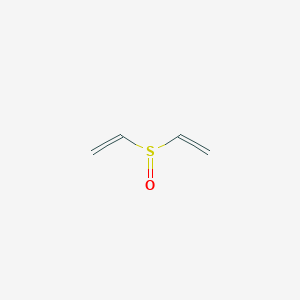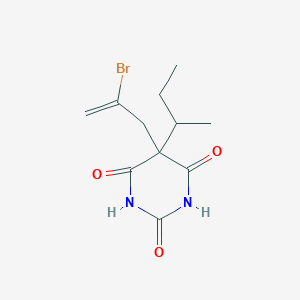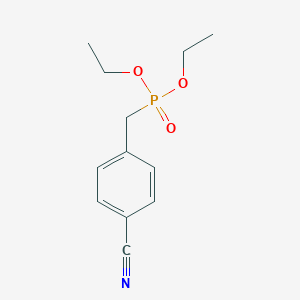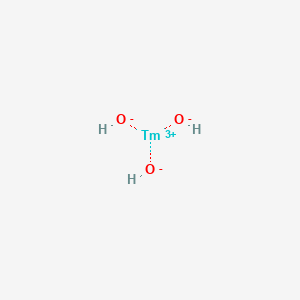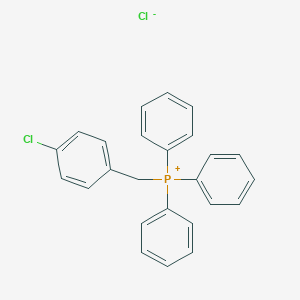
Manganese(II) selenide
Overview
Description
Synthesis Analysis
Manganese(II) selenide can be synthesized through various methods, including thermal evaporation at reduced pressure, solid-state reactions, hydrothermal methods, chemical vapor deposition, pulsed laser deposition, and electrodeposition. The choice of synthesis method affects the purity, morphology, and properties of the resultant manganese selenide. For instance, the hydrothermal method has been widely used for its ability to produce high-purity samples with controlled morphologies (Hussain & Hussain, 2020).
Molecular Structure Analysis
The molecular structure of manganese(II) selenide varies depending on the synthesis conditions. For example, a high-purity sample of layered oxide selenide Sr2MnO2Ag1.5Se2 has been reported, which displays mixed-valent manganese in a formal oxidation state close to +2.5. This compound crystallizes in the space group I4/mmm, displaying an antiferromagnetic structure below the Neel temperature of 63(1) K (Blandy et al., 2017).
Chemical Reactions and Properties
Manganese(II) selenide participates in various chemical reactions, reflecting its chemical properties. It can form complexes with different ligands, altering its magnetic and optical properties. For instance, manganese selenolate complexes have been prepared and studied for their magnetic and optical behavior, showcasing the versatility of MnSe in forming different molecular architectures (Eichhöfer et al., 2007).
Physical Properties Analysis
The physical properties of manganese(II) selenide, such as its electrical and thermal conductivity, are influenced by its synthesis and structural characteristics. For example, mesoporous manganese-selenide microflowers have shown enhanced electrochemical performance as a flexible symmetric 1.8 V supercapacitor, highlighting its potential in energy storage applications (Javed et al., 2020).
Chemical Properties Analysis
Manganese(II) selenide's chemical properties, such as reactivity and stability, are crucial for its applications in catalysis and material science. Its interaction with other elements and compounds, including its role in redox reactions, defines its suitability for specific applications. The compound's ability to undergo various chemical transformations underlines its chemical versatility and adaptability (Catal et al., 2008).
Scientific Research Applications
Supercapacitors and Batteries : Manganese selenide is used in supercapacitors and batteries due to its electrochemical properties (Hussain & Hussain, 2020).
Chemical Sensing : It finds applications in chemical sensing, leveraging its sensitive reaction to chemical changes (Hussain & Hussain, 2020).
Thermoelectrics : Due to its thermal properties, manganese selenide is used in thermoelectrics (Hussain & Hussain, 2020).
Electron Spin Resonance Spectrometry : It's used in electron spin resonance spectrometry for non-destructive determination of manganese in semiconductor materials (Nagy et al., 1986).
Steel Manufacturing : Manganese selenide is present as an impurity in commercial manganese metal used in steel manufacturing. Its behavior and effects during the steel-making process have been studied (Aboutalebi, Isac, & Guthrie, 2004).
Electrodeposition on Aluminum Substrate : It plays a role in the nucleation and growth of manganese during electrodeposition on aluminum substrates (Fan et al., 2020).
Lithium Ion Batteries : Manganese selenide is used in lithium-ion batteries, particularly in the development of novel anode materials with enhanced electrochemical performance (Feng et al., 2019).
Optoelectronic Devices : Its potential in optoelectronic devices is explored, especially in thin films for luminescence and electroluminescence (Wright et al., 1982).
Nanoparticle Synthesis : Manganese selenide is involved in the synthesis of various nanoparticles for diverse applications, including energy storage and sensing (Thakar, Chen, & Snee, 2007).
Biogeochemical Processes : It interacts with other elements in biogeochemical processes, affecting the environmental behavior of elements like selenium (Rosenfeld et al., 2020).
Safety And Hazards
properties
IUPAC Name |
selanylidenemanganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIFUDKSVBLGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014377 | |
| Record name | Manganese(II) selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese(II) selenide | |
CAS RN |
1313-22-0 | |
| Record name | Manganese selenide (MnSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC378352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Manganese selenide (MnSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



